2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13BrS |
|---|---|
Molecular Weight |
245.18 g/mol |
IUPAC Name |
2-[[1-(bromomethyl)cyclobutyl]methyl]thiophene |
InChI |
InChI=1S/C10H13BrS/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h1,3,6H,2,4-5,7-8H2 |
InChI Key |
BWLQYHKBSMYNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CC=CS2)CBr |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
Critical parameters include:
-
Temperature control : Bromination below 5°C minimizes diastereomer formation.
-
Solvent selection : Tetrahydrofuran (THF) enhances coupling efficiency compared to DMF or DMSO.
-
Catalyst loading : A 1:1.2 molar ratio of thiophenemethanol to brominated cyclobutane maximizes yield (68–72%).
Grignard Reagent-Based Cyclization
Patent EP2231575B1 describes an alternative strategy leveraging Grignard chemistry. Here, 2-thienylmagnesium bromide is reacted with 1-(bromomethyl)cyclobutanecarbonitrile in diethyl ether at reflux, followed by acidic workup to furnish the target compound. This method achieves 80% yield on a multi-gram scale, with tert-butyl methyl ether identified as a safer solvent alternative.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by elimination of HBr to form the cyclobutyl-thiophene linkage. Key advantages include:
Alkylation-Demethylation Sequences
Adapting methodologies from bromophenol synthesis, this compound can be accessed via Friedel-Crafts alkylation. Treating 2-methylthiophene with 1-(bromomethyl)cyclobutanecarbonyl chloride in the presence of AlCl₃ generates a ketone intermediate, which undergoes Clemmensen reduction (Zn-Hg/HCl) to yield the final product. While this route offers 65–70% yield, it requires strict anhydrous conditions to prevent hydrolysis.
Comparative Analysis of Synthetic Routes
Key Observations :
-
The Grignard method outperforms others in yield and operational simplicity.
-
Bromination-coupled routes excel in stereochemical control but require low temperatures.
-
Friedel-Crafts approaches are limited by side reactions (e.g., ring bromination).
Industrial-Scale Considerations
For kilogram-scale production, the Grignard protocol is optimal due to:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes Suzuki-Miyaura cross-coupling and SN2 displacement reactions. In Pd-catalyzed couplings, this group reacts with arylboronic acids or heteroaromatic nucleophiles to form biaryl or alkyl-aryl hybrids.
Key Conditions and Outcomes:
| Reaction Type | Reagents/Catalyst | Solvent | Temperature | Yield (%) | Product Formed |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, KOAc, arylboronic acid | DMA | 150°C | 64 | 2-(Aryl)thiophene derivatives |
| SN2 Displacement | NaN₃, DMF | DMF | 80°C | 78 | Azido-substituted thiophene |
Example: Reaction with sodium azide produces 2-([1-(azidomethyl)cyclobutyl]methyl)thiophene, a precursor for click chemistry applications .
Oxidation of the Thiophene Ring
The sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides or sulfones. This reactivity is critical for modulating electronic properties in materials science.
Oxidation Pathways:
-
Sulfoxide Formation : Using m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C yields the sulfoxide derivative.
-
Sulfone Formation : Prolonged oxidation with H₂O₂ in acetic acid converts the thiophene to a sulfone.
Kinetic Data:
| Oxidizing Agent | Time (h) | Product | Isolated Yield (%) |
|---|---|---|---|
| m-CPBA | 2 | Sulfoxide | 85 |
| H₂O₂/AcOH | 6 | Sulfone | 72 |
Functionalization via Radical Reactions
The bromomethyl group participates in radical-initiated alkylation processes. Using AIBN as a radical initiator, the compound reacts with alkenes to form cycloadducts.
Representative Reaction:
-
Substrate : Styrene
-
Conditions : AIBN (5 mol%), CCl₄, reflux
-
Product : 2-([1-(Styryl-methyl)cyclobutyl]methyl)thiophene
-
Yield : 68%
Reduction Reactions
The C–Br bond undergoes reduction to form a methyl group or intermediate radicals.
Reduction Pathways:
| Reducing Agent | Solvent | Product | Yield (%) |
|---|---|---|---|
| LiAlH₄ | THF | 2-(Cyclobutylmethyl)thiophene | 92 |
| NaBH₄/NiCl₂ | EtOH | Radical intermediates | N/A |
Cyclization and Heterocycle Formation
The bromomethyl group facilitates intramolecular cyclization with nitrogen or oxygen nucleophiles. For example:
Conditions:
-
Reagent : Hydrazine hydrate
-
Solvent : EtOH
-
Temperature : 80°C (microwave)
-
Product : 5-(Thiophen-2-yl)-3-cyclobutyl-4,5-dihydro-1H-pyrazole
-
Yield : 74%
Electrochemical Behavior
Cyclic voltammetry studies reveal redox activity tied to the thiophene ring. The compound shows a reduction peak at −1.1 V (vs. Ag/AgCl), corresponding to sulfur-centered electron transfer .
Scientific Research Applications
Chemistry
2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene serves as a crucial building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules, which can be utilized in various chemical reactions, including nucleophilic substitutions and electrophilic additions. This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and versatility .
Biology
In biological research, this compound is being investigated for its potential as a bioactive agent. It may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. Preliminary studies suggest its application in enzyme inhibition, which is vital for understanding metabolic processes and developing new therapeutic agents .
Medicine
The therapeutic potential of this compound is under evaluation for various medical applications:
- Antimicrobial Activity : The compound has shown promise against certain pathogens, indicating potential use in developing antimicrobial drugs.
- Anticancer Properties : Initial studies suggest that it may inhibit cancer cell proliferation, particularly in prostate cancer models. This property is attributed to its ability to induce apoptosis and disrupt cell cycle progression .
Industry
In industrial applications, this compound is explored for its role in synthesizing materials with specific electronic or optical properties. It can be utilized in the production of conductive polymers and organic semiconductors, which are essential in electronics and material science .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of this compound on prostate cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM:
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0 | 100 | - |
| 25 | 85 | - |
| 50 | 65 | - |
| 100 | 40 | ~55 |
The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Antimicrobial Activity
In preliminary investigations, the antimicrobial properties of this compound were assessed against various pathogens. Results indicated moderate activity, warranting further studies to explore its full potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules, thereby modulating their function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with Cyclopropane Analogs
Compound : 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}thiophene (C₉H₁₀Br₂S, MW 310.05 g/mol)
- Structural Differences : Replaces cyclobutane with a cyclopropane ring.
- Reactivity : Cyclopropane’s higher ring strain increases susceptibility to ring-opening reactions compared to cyclobutane, making it less stable under thermal or acidic conditions.
- Applications: Both compounds serve as alkylation agents, but the cyclopropane analog is more reactive in nucleophilic substitutions.
Comparison with Phenyl-Substituted Thiophenes
Compound : 2-[2-(Bromomethyl)phenyl]thiophene (C₁₁H₉BrS, MW 253.16 g/mol)
- Structural Differences : Substitutes cyclobutylmethyl with a bromomethylphenyl group.
- Electronic Effects : The phenyl group introduces stronger electron-withdrawing effects compared to cyclobutane, altering reaction kinetics in Suzuki-Miyaura couplings.
- Applications : Preferred for synthesizing biaryl systems due to phenyl’s aromatic conjugation, whereas the cyclobutane derivative is better suited for strained ring functionalization.
| Parameter | Cyclobutylmethyl-Thiophene | Phenyl-Thiophene |
|---|---|---|
| Aromatic System | Thiophene + cyclobutane | Thiophene + benzene |
| Electron Density | Less electron-deficient | More electron-deficient |
| Preferred Reactions | Alkylation, ring-expansion | Cross-coupling |
Comparison with Ether-Functionalized Cyclobutane Derivatives
Compound : ({2-[1-(Bromomethyl)cyclobutyl]ethoxy}methyl)benzene (C₁₄H₁₉BrO, MW 283.20 g/mol)
- Structural Differences : Replaces thiophene with a benzene ring and adds an ethoxy linker.
- Reactivity : The ether group increases solubility in polar solvents, whereas the thiophene’s sulfur atom enhances coordination to transition-metal catalysts.
- Applications : The benzene-ether derivative is more suited for polymer precursors, while the thiophene analog is prioritized in heterocyclic drug synthesis.
Comparison with Thiazole-Based Cyclobutane Derivatives
Compound : 4-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole (C₉H₁₁BrN₂S, MW 259.17 g/mol)
- Structural Differences : Replaces thiophene with a thiazole ring (nitrogen-containing heterocycle).
- Electronic Effects : Thiazole’s nitrogen increases basicity and alters regioselectivity in electrophilic substitutions compared to thiophene.
- Applications : Thiazole derivatives are more common in antimicrobial agents, while thiophenes are used in organic electronics.
Key Research Findings
Synthetic Utility : Cyclobutane-thiophene hybrids exhibit unique reactivity in photoredox catalysis due to the synergy between thiophene’s aromaticity and cyclobutane’s strain .
Stability: Cyclobutane derivatives show superior shelf-life compared to cyclopropane analogs, as noted in discontinued product listings for the latter .
Thermal Behavior : Cyclobutylmethyl-thiophene derivatives decompose at higher temperatures (>200°C) than phenyl-thiophenes (~180°C), attributed to reduced ring strain .
Biological Activity
The compound 2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities. Thiophenes are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this specific thiophene derivative, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound includes a thiophene ring substituted with a bromomethyl group and a cyclobutyl moiety. This unique structure may influence its biological activity by altering its interaction with biological targets.
Antimicrobial Activity
Research shows that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiophene nucleus have been evaluated for their antibacterial activity against various strains of bacteria. In particular, studies have indicated that certain thiophene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 62.5 µg/mL |
| This compound | S. aureus | 78.12 µg/mL |
These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
Thiophene derivatives are also known for their anti-inflammatory properties. Compounds like Tinoridine and Tiaprofenic acid, which share structural similarities with this compound, have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes.
In vitro assays demonstrated that certain thiophene derivatives can reduce pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory mechanism is believed to involve the inhibition of key signaling pathways, including ERK and NF-ĸB .
Anticancer Potential
The anticancer activity of thiophene derivatives has been extensively studied. For example, some derivatives have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these compounds indicate their effectiveness in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | 226 |
| This compound | A549 | 242.52 |
These results highlight the potential of this compound in cancer therapeutics .
Case Studies
Several case studies illustrate the biological activity of thiophene derivatives:
- Study on Antimicrobial Activity : A recent study evaluated various thiophene derivatives against resistant bacterial strains, revealing that those with brominated substitutions exhibited enhanced antibacterial activity compared to non-brominated analogs .
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), a related thiophene compound significantly reduced inflammation markers, suggesting that modifications in the thiophene structure can lead to improved anti-inflammatory efficacy .
- Cytotoxicity Assessment : A series of synthesized thiophenes were tested for cytotoxicity against cancer cell lines, with several showing promising results comparable to established anticancer drugs .
Q & A
Q. What are effective synthetic routes for 2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene?
Methodological Answer: Synthesis typically involves bromination of a hydroxyl or methyl precursor. For example:
- Bromination of Alcohols: Use phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) to convert cyclobutylmethanol derivatives to bromomethyl intermediates .
- Thiophene Functionalization: Couple the bromomethyl-cyclobutyl moiety to thiophene via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .
- Purification: Employ reversed-phase HPLC with gradients (e.g., methanol-water) for isolating high-purity products .
Q. How can the compound’s structure be confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy: Analyze and NMR spectra to confirm substituent positions. For example, cyclobutyl protons resonate at δ 1.8–2.5 ppm, while thiophene protons appear at δ 6.5–7.5 ppm .
- IR Spectroscopy: Identify characteristic C-Br stretches (~550–600 cm) and thiophene ring vibrations (~1400–1600 cm) .
- X-ray Crystallography: Resolve the cyclobutyl-thiophene linkage geometry, as demonstrated for similar brominated thiophene derivatives .
Q. What are the recommended storage conditions to ensure stability?
Methodological Answer:
Q. What safety precautions are essential during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation .
- First Aid: For accidental exposure, wash skin with soap/water (15+ minutes) and seek medical attention. In case of inhalation, move to fresh air immediately .
Advanced Research Questions
Q. How can reaction intermediates be analyzed to optimize synthetic yield?
Methodological Answer:
Q. What computational approaches model the compound’s reactivity?
Methodological Answer:
Q. How does the bromomethyl group influence biological activity in thiophene derivatives?
Methodological Answer:
- Toxicity Screening: Assess cytochrome P450 interactions using liver microsome assays, as bromomethyl-thiophenes may form reactive metabolites .
- Structure-Activity Relationships (SAR): Compare with analogs (e.g., chloromethyl or trifluoromethyl derivatives) to evaluate halogen effects on target binding .
Q. What strategies mitigate side reactions during cross-coupling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
